![molecular formula C16H13Cl2NO B5853746 N-(4-chlorobenzyl)-3-(3-chlorophenyl)acrylamide](/img/structure/B5853746.png)
N-(4-chlorobenzyl)-3-(3-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-(3-chlorophenyl)acrylamide, commonly referred to as CBAA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. CBAA belongs to the family of acrylamide derivatives and is widely used in the pharmaceutical industry for its potential therapeutic applications.
Mechanism of Action
CBAA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. CBAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. CBAA has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation. In addition, CBAA has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CBAA has been shown to have a variety of biochemical and physiological effects. CBAA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α) in vitro and in vivo. CBAA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its potential neuroprotective effects. In addition, CBAA has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
CBAA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. CBAA is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, CBAA has some limitations for lab experiments, including its potential toxicity and limited bioavailability. CBAA may also have off-target effects on other enzymes and signaling pathways, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of CBAA. One potential direction is the development of CBAA analogs with improved pharmacological properties and reduced toxicity. Another potential direction is the investigation of the potential synergistic effects of CBAA with other compounds or therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CBAA and to identify its potential therapeutic targets in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of CBAA in humans.
Conclusion:
In conclusion, CBAA is a synthetic compound with potential therapeutic applications in various diseases. CBAA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. CBAA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, CBAA has some limitations for lab experiments, including its potential toxicity and limited bioavailability. There are several future directions for the study of CBAA, including the development of analogs with improved pharmacological properties, investigation of potential synergistic effects, and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
CBAA can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 4-chlorobenzaldehyde and 3-chlorophenylacetic acid in the presence of a base catalyst such as potassium carbonate. The Michael addition reaction involves the reaction of 4-chlorobenzyl chloride and 3-chlorophenylacetonitrile in the presence of a base catalyst such as sodium hydride. The resulting intermediate is then subjected to an acid-catalyzed hydrolysis to yield CBAA.
Scientific Research Applications
CBAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CBAA has been shown to exhibit anti-inflammatory and anticancer properties by inhibiting the activity of certain enzymes and signaling pathways involved in the progression of these diseases. CBAA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-7-4-13(5-8-14)11-19-16(20)9-6-12-2-1-3-15(18)10-12/h1-10H,11H2,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTCVBBXZWJXQT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorobenzyl)-3-(3-chlorophenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.